D-Arabinose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

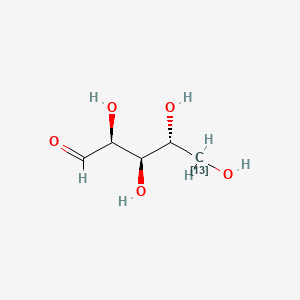

(2S,3R,4R)-2,3,4,5-tetrahydroxy(513C)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-XGKUUUNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to D-Arabinose-1-¹³C-1: Properties, Metabolism, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Arabinose-1-¹³C-1, a stable isotope-labeled sugar crucial for metabolic research. This document details its chemical properties, explores its metabolic fate through key pathways, and offers detailed experimental protocols for its use in metabolic tracing studies using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Core Chemical and Physical Properties

D-Arabinose-1-¹³C-1 is a form of D-arabinose where the carbon atom at the C1 position is replaced with the stable isotope ¹³C. This isotopic labeling allows researchers to trace the metabolic journey of the arabinose molecule within a biological system without the use of radioactive materials.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of D-Arabinose-1-¹³C-1, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | ¹³CC₄H₁₀O₅ | [2][3][4] |

| Molecular Weight | 151.12 g/mol | [2][3][5][6][7] |

| CAS Number | 70849-23-9 | [2][3][4] |

| Melting Point | 163-165 °C (literature) | [2][3][8] |

| Optical Activity | [α]20/D −103°, c = 4 in H₂O | [2][3] |

| Isotopic Purity | ≥99 atom % ¹³C | [2][3] |

| Physical Form | Solid | [2][3][8] |

| Solubility | Soluble in water. | [8][9] |

Metabolic Fate and Signaling Pathways

D-arabinose, upon entering the cell, is primarily metabolized through the pentose phosphate pathway (PPP). The ¹³C label at the C1 position of D-Arabinose-1-¹³C-1 serves as a powerful tracer to elucidate the flux through this critical metabolic route. The PPP is essential for generating nucleotide precursors (ribose-5-phosphate) and reducing equivalents in the form of NADPH.

While specific studies detailing the metabolic fate of D-Arabinose-1-¹³C-1 are limited, the established pathways for D-arabinose and other ¹³C-labeled pentoses provide a strong framework for its expected metabolism. In many organisms, D-arabinose is first converted to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate, a key intermediate of the pentose phosphate pathway.[10][11]

Predicted Metabolic Pathway of D-Arabinose-1-¹³C-1

The following diagram illustrates the predicted metabolic pathway of D-Arabinose-1-¹³C-1 as it enters the pentose phosphate pathway.

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracing studies using D-Arabinose-1-¹³C-1. These protocols are adapted from established methods for other ¹³C-labeled pentoses and can be optimized for specific cell types and experimental conditions.[12]

General Experimental Workflow

The diagram below outlines a typical workflow for a stable isotope tracing experiment using D-Arabinose-1-¹³C-1.

Detailed Protocol for In Vivo NMR Spectroscopy

This protocol is adapted from studies on L-arabinose metabolism in yeasts and is suitable for real-time monitoring of D-Arabinose-1-¹³C-1 metabolism.[12]

-

Cell Culture and Preparation:

-

Grow the cells of interest in a defined medium to the desired growth phase (e.g., mid-exponential phase).

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0).

-

Resuspend the cells in the same buffer to a high density (e.g., ~40 g dry weight/liter) for NMR analysis.

-

-

In Vivo NMR Spectroscopy:

-

Transfer the cell suspension to a 10 mm NMR tube.

-

Acquire baseline ¹³C NMR spectra before the addition of the labeled substrate.

-

Introduce D-Arabinose-1-¹³C-1 to the cell suspension to a final concentration of approximately 20 mM.

-

Immediately begin acquiring sequential ¹³C NMR spectra to monitor the consumption of D-Arabinose-1-¹³C-1 and the appearance of labeled downstream metabolites.

-

Use an external standard (e.g., [¹³C]methanol in a capillary) for concentration referencing.

-

-

Metabolite Extraction and Quantification:

-

After the in vivo experiment, quench the metabolism by rapidly adding a cold solvent like perchloric acid.

-

Neutralize the extract and centrifuge to remove cell debris.

-

Analyze the supernatant using HPLC to quantify the total concentrations of relevant metabolites.

-

The fractional enrichment of ¹³C in specific carbon positions of metabolites can be determined by comparing the integrated peak areas in the ¹³C NMR spectra with the total metabolite concentrations from HPLC.

-

Detailed Protocol for GC-MS Analysis

This protocol is adapted from methods for analyzing ¹³C-labeled sugars and is designed to identify and quantify the isotopologue distribution in various metabolites.[13][14]

-

Sample Quenching and Extraction:

-

Rapidly quench metabolic activity by immersing the cell culture in a cold solvent mixture (e.g., -20°C methanol/water).

-

Extract metabolites using a suitable solvent system (e.g., a biphasic extraction with chloroform/methanol/water). The polar phase will contain the sugar phosphates and other water-soluble metabolites.

-

-

Derivatization:

-

Dry the polar extract completely under a stream of nitrogen or by lyophilization.

-

To make the non-volatile sugars amenable to GC analysis, perform a two-step derivatization:

-

Methoximation: Dissolve the dried sample in methoxyamine hydrochloride in pyridine to stabilize the open-chain forms of the sugars.

-

Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to replace active hydrogens with trimethylsilyl (TMS) groups.

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable GC column and temperature program to separate the derivatized metabolites.

-

Operate the mass spectrometer in electron ionization (EI) mode to generate fragment ions.

-

Monitor specific fragment ions to determine the mass isotopomer distribution of key metabolites, which reveals the incorporation of the ¹³C label.

-

Safety and Handling

D-Arabinose-1-¹³C-1 is a non-hazardous substance. However, standard laboratory safety practices should be followed.[15] It is a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][9][16] When handling the solid, minimize dust generation and accumulation.[16] For personal protection, wear appropriate safety glasses, gloves, and a lab coat.[9]

Conclusion

D-Arabinose-1-¹³C-1 is a valuable tool for researchers investigating pentose metabolism. Its stable isotope label allows for safe and detailed tracing of metabolic pathways, particularly the pentose phosphate pathway. The experimental protocols provided in this guide, adapted from established methodologies, offer a robust starting point for designing and executing metabolic flux analysis studies. The ability to track the fate of the ¹³C label through NMR and GC-MS provides quantitative insights into the intricate network of cellular metabolism, which is fundamental for advancements in biotechnology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-阿拉伯糖-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 3. D -Arabinose-1-13C 13C 99atom 70849-23-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. D-(1-~13~C)Arabinose | C5H10O5 | CID 12306958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Arabinose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-715-1 [isotope.com]

- 7. D-Arabinose (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. D-ARABINOSE-1-13C CAS#: 70849-23-9 [amp.chemicalbook.com]

- 9. uprm.edu [uprm.edu]

- 10. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to D-Arabinose-¹³C-1: Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Arabinose-¹³C-1, focusing on its isotopic purity, stability, and the analytical methodologies required for its characterization. This document is intended to be a valuable resource for professionals utilizing stable isotope-labeled compounds in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry.

Quantitative Data on Isotopic and Chemical Purity

The quality of a stable isotope-labeled compound is defined by its isotopic enrichment and overall chemical purity. D-Arabinose-¹³C-1 is commercially available from various suppliers, with typical purity specifications summarized below. It is crucial for researchers to consult the certificate of analysis for lot-specific data.

Table 1: Typical Specifications for D-Arabinose-¹³C-1

| Parameter | Specification | Method of Analysis |

| Isotopic Purity | ≥ 99 atom % ¹³C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), NMR |

| Molecular Weight | 151.12 g/mol | --- |

| Appearance | White to off-white solid | Visual Inspection |

Table 2: Comparison of Commercially Available ¹³C-Labeled D-Arabinose Isotopologues

| Compound | Isotopic Label | Typical Isotopic Purity | Typical Chemical Purity |

| D-Arabinose-¹³C-1 | Single ¹³C at C1 | ≥ 99 atom % ¹³C | ≥ 98% |

| D-Arabinose-U-¹³C₅ | Uniformly labeled | ≥ 99 atom % ¹³C | ≥ 98% |

Stability and Storage

The stability of D-Arabinose-¹³C-1 is critical for its use as a standard and in experimental settings. As a solid, it is generally stable when stored under appropriate conditions.

Recommended Storage Conditions:

-

Temperature: Room temperature.

-

Environment: Store in a dry place, protected from light and moisture.

While specific long-term stability studies on D-Arabinose-¹³C-1 are not extensively published, the stability of isotopically labeled sugars is generally high when stored as a dry solid. For solutions, it is recommended to prepare them fresh or store them at -20°C or -80°C for short to medium-term use. Degradation in solution can occur via microbial contamination or chemical decomposition, particularly at non-neutral pH and elevated temperatures.

Experimental Protocols

Accurate determination of isotopic purity and stability requires robust analytical methods. The following sections detail the protocols for the most common techniques.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the isotopic enrichment of labeled compounds. For a volatile compound like arabinose, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed after derivatization. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) can be used for the underivatized sugar.

Protocol: Isotopic Enrichment Analysis by GC-MS

-

Sample Preparation and Derivatization (Methoximation and Silylation):

-

Lyophilize the aqueous sample containing D-Arabinose-¹³C-1 to complete dryness.

-

Methoximation: Dissolve the dried sample in 200 µL of 40 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes. This step stabilizes the open-chain form of the sugar.

-

Silylation: Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 40°C. This replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[1]

-

-

GC-MS Analysis:

-

GC Column: Use a column suitable for carbohydrate analysis (e.g., a polar TG-5MS column).[1]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.

-

MS Detector: Operate in full-scan mode to acquire the mass spectra of the derivatized arabinose.

-

-

Data Analysis:

-

Determine the retention time of the derivatized arabinose from an unlabeled standard.

-

Extract the mass spectra for the unlabeled and labeled compounds.

-

Calculate the isotopic enrichment by comparing the relative intensities of the mass isotopologues, correcting for the natural isotopic abundances of all elements in the derivative. For D-Arabinose-¹³C-1, the M+1 peak intensity relative to the M+0 peak of an unlabeled standard will be significantly higher.

-

Isotopic and Chemical Purity Analysis by NMR Spectroscopy

Quantitative ¹³C-NMR is a powerful non-destructive technique to determine the position and percentage of ¹³C enrichment. ¹H-NMR can be used to assess chemical purity.

Protocol: Quantitative ¹³C-NMR for Isotopic Purity

-

Sample Preparation:

-

Dissolve 10-50 mg of D-Arabinose-¹³C-1 in a suitable deuterated solvent (e.g., D₂O) to a final volume of 0.5-0.7 mL in a clean NMR tube.

-

Add an internal standard for chemical shift referencing if necessary (e.g., DSS for aqueous samples).[2]

-

-

NMR Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all carbon nuclei for accurate integration. Broadband proton decoupling is typically used.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signal corresponding to the ¹³C-labeled carbon (C1) and any residual signals from unlabeled material at the same position.

-

The isotopic purity is calculated from the ratio of the integral of the ¹³C-enriched signal to the sum of the integrals of the enriched and unenriched signals at the C1 position.

-

Stability-Indicating HPLC Method

A stability-indicating method can separate the intact compound from its potential degradation products. For a polar molecule like D-arabinose, HILIC is a suitable chromatographic mode.

Protocol: Stability Analysis by HILIC-UV/MS

-

Forced Degradation Study:

-

Prepare solutions of D-Arabinose-¹³C-1 in water.

-

Expose the solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to induce degradation. For example, treat with 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ at 60°C for several hours.

-

-

HILIC Method:

-

Column: A HILIC column with an amide or amino stationary phase.[3][4]

-

Mobile Phase: A gradient of acetonitrile and water (or an aqueous buffer). For example, a linear gradient from 90% acetonitrile to 60% acetonitrile.

-

Detection: A universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer is required as arabinose lacks a strong UV chromophore.[5]

-

Column Temperature: 25-40°C.

-

-

Data Analysis:

-

Analyze the stressed samples alongside a control (unstressed) sample.

-

The method is considered stability-indicating if the degradation products are resolved from the main D-Arabinose-¹³C-1 peak.

-

The stability can be quantified by the decrease in the peak area of the parent compound over time under various stress conditions.

-

Visualizations: Pathways and Workflows

Metabolic Pathways of D-Arabinose

D-arabinose can be metabolized by various organisms. In Escherichia coli, it is catabolized via enzymes of the L-fucose pathway into intermediates of central metabolism.[6][7][8] The pathway involves isomerization, phosphorylation, and aldol cleavage.

Caption: D-Arabinose catabolism in E. coli.

D-arabinose metabolism can also intersect with the Pentose Phosphate Pathway (PPP), a central route for pentose interconversion.

Caption: Potential integration with the Pentose Phosphate Pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

Caption: Workflow for Isotopic Purity by GC-MS.

Caption: Workflow for Stability-Indicating HILIC Method.

References

- 1. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. lcms.cz [lcms.cz]

- 5. Evaluation of a hydrophilic interaction liquid chromatography design space for sugars and sugar alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. PathWhiz [pathbank.org]

- 8. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Metabolic Pathways: A Technical Guide to Carbon Labeling with D-Arabinose-¹³C-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Arabinose-¹³C-1, a stable isotope-labeled sugar, in elucidating metabolic pathways. This powerful tool enables precise tracing of carbon atoms through complex biochemical networks, providing invaluable insights for researchers in various fields, including drug development, metabolic engineering, and fundamental biological research. By tracing the journey of the ¹³C-labeled carbon, scientists can map metabolic fluxes, identify novel pathways, and understand the metabolic reprogramming inherent in various disease states.

Core Concepts in ¹³C-Isotope Tracer Analysis

Stable isotope labeling with compounds like D-Arabinose-¹³C-1 is a cornerstone of metabolic research. The fundamental principle involves introducing a substrate enriched with a heavy isotope, in this case, ¹³C at the first carbon position of D-arabinose, into a biological system. As the cells or organisms metabolize this labeled substrate, the ¹³C atom is incorporated into downstream metabolites. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are then employed to detect and quantify the ¹³C enrichment in these metabolites. This data allows for the reconstruction of metabolic pathways and the quantification of the rate of reactions, a practice known as Metabolic Flux Analysis (MFA).[1][2]

Physicochemical Properties of D-Arabinose-¹³C-1

A thorough understanding of the tracer's properties is crucial for experimental design and data interpretation.

| Property | Value | Reference |

| Chemical Formula | ¹³CC₄H₁₀O₅ | [3][4] |

| Molecular Weight | 151.12 g/mol | [3][4] |

| CAS Number | 70849-23-9 | [3][4] |

| Appearance | Solid | [3][4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [3][4] |

| Applications | Metabolism, Biomolecular NMR | [5] |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results in ¹³C labeling studies. The following sections outline key experimental procedures.

Cell Culture and Labeling

A typical workflow for a ¹³C labeling experiment begins with cell culture and the introduction of the labeled substrate.

Protocol for Cell Lysis and Metabolite Extraction for NMR Analysis:

This protocol is adapted for adherent cells and aims to efficiently quench metabolism and extract a broad range of metabolites.

-

Media Removal: Aspirate the culture medium from the cell culture dish.

-

Washing: Quickly wash the cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove any remaining medium.

-

Quenching and Lysis: Add 1 mL of pre-chilled (-20°C) methanol to the cells to quench metabolic activity and lyse the cells.

-

Incubation: Incubate the plate at -80°C for 15 minutes to ensure complete inactivation of enzymes.

-

Cell Collection: Using a cell scraper, detach the cell debris and collect the methanol lysate into a 2 mL microcentrifuge tube.

-

Centrifugation: Centrifuge the tube at 15,000 x g for 5 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new 2 mL microcentrifuge tube.

-

Re-extraction (Optional but Recommended): To maximize metabolite recovery, add 0.5 mL of an 80%/20% mixture of methanol/water (pre-chilled to -20°C) to the cell pellet, vortex briefly, and centrifuge again. Combine this supernatant with the previously collected supernatant.

-

Final Extraction: Add 0.5 mL of ice-cold water to the pellet, vortex, and centrifuge. Combine this final aqueous extract with the previous supernatants.

-

Sample Preparation for NMR: The combined supernatants can be snap-frozen in liquid nitrogen and then lyophilized to remove the solvents. The dried metabolite extract is then reconstituted in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.

Sample Preparation for GC-MS Analysis of Sugars

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. For non-volatile molecules like sugars, derivatization is a necessary step.

Protocol for Derivatization of Sugars for GC-MS Analysis:

This protocol describes the derivatization of sugars into their trimethylsilyl (TMS) derivatives.

-

Drying: The extracted metabolite sample must be completely dry. This can be achieved through lyophilization or evaporation under a stream of nitrogen.

-

Derivatization Reagent: Prepare a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.

-

Reaction: Add the derivatization reagent to the dried sample.

-

Incubation: Heat the sample at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Data Analysis and Interpretation

The data generated from NMR and MS analyses require careful processing to determine the extent and position of ¹³C labeling.

NMR Spectroscopy

¹³C NMR spectroscopy directly detects the ¹³C nuclei, providing information about their chemical environment and connectivity. The low natural abundance of ¹³C (approximately 1.1%) means that the signals from the labeled compound are significantly enhanced.

Key steps in NMR data analysis include:

-

Spectral Processing: This includes Fourier transformation, phase correction, and baseline correction.

-

Peak Identification: Identifying the resonance peaks corresponding to specific carbon atoms in metabolites.

-

Quantification of ¹³C Enrichment: The fractional enrichment of a particular carbon position can be calculated by comparing the integral of the ¹³C signal in the labeled sample to that of a known standard or by comparing it to the signal from the unlabeled portion of the metabolite pool.

Mass Spectrometry

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C results in a mass shift in the metabolite and its fragments, allowing for the determination of the number of ¹³C atoms in a molecule.

Key steps in MS data analysis include:

-

Chromatographic Peak Integration: Quantifying the abundance of different mass isotopologues.

-

Correction for Natural Abundance: The raw data must be corrected for the natural abundance of ¹³C and other isotopes to accurately determine the enrichment from the tracer.

-

Mass Isotopomer Distribution (MID) Analysis: Determining the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), which provides detailed information about the labeling pattern.

Metabolic Pathways of D-Arabinose

D-Arabinose can enter central carbon metabolism through various pathways, with the specific route being dependent on the organism. In many microorganisms, L-arabinose is more common; however, pathways for D-arabinose metabolism exist. A common pathway involves the conversion of D-arabinose to D-xylulose-5-phosphate, a key intermediate in the Pentose Phosphate Pathway (PPP).

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a ¹³C labeling experiment with D-Arabinose-¹³C-1, illustrating the fractional enrichment of key metabolites in the Pentose Phosphate Pathway.

| Metabolite | Carbon Position | Fractional ¹³C Enrichment (%) |

| D-Ribulose-5-Phosphate | C1 | 95 |

| D-Xylulose-5-Phosphate | C1 | 92 |

| Sedoheptulose-7-Phosphate | C1 | 45 |

| C2 | 45 | |

| Fructose-6-Phosphate | C1 | 43 |

| Glyceraldehyde-3-Phosphate | C1 | 40 |

Conclusion

D-Arabinose-¹³C-1 is a valuable tool for researchers seeking to understand the intricacies of cellular metabolism. By providing a labeled carbon source, it allows for the detailed mapping of metabolic pathways and the quantification of fluxes. The experimental protocols and data analysis techniques outlined in this guide provide a framework for conducting successful ¹³C labeling studies. As our understanding of metabolic networks continues to grow, the application of stable isotope tracers like D-Arabinose-¹³C-1 will undoubtedly play a pivotal role in advancing our knowledge in biology, medicine, and biotechnology.

References

- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 2. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Microbial Metabolism: A Technical Guide to D-Arabinose-13C-1 Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of D-Arabinose-13C-1 as a stable isotope tracer for elucidating microbial metabolic pathways. While direct, extensive studies utilizing D-[1-13C]arabinose are emerging, this document consolidates known metabolic routes of D-arabinose in microorganisms and outlines a comprehensive framework for its use in metabolic flux analysis (MFA). By leveraging established methodologies from 13C-labeling experiments with other sugars, this guide offers a robust protocol for researchers seeking to investigate pentose metabolism and related biosynthetic pathways.

Introduction to D-Arabinose Metabolism in Microbes

D-arabinose, a pentose sugar, can be a carbon source for various microorganisms. Its metabolism is of significant interest for understanding the flexibility of microbial central carbon metabolism, particularly its intersection with the pentose phosphate pathway (PPP), which is crucial for the biosynthesis of nucleotides, aromatic amino acids, and the production of reducing power in the form of NADPH.

In eukaryotes like certain yeasts and fungi, D-arabinose is a precursor for D-erythroascorbate biosynthesis.[1] Studies in the trypanosomatid Crithidia fasciculata have shown that D-glucose can be converted to D-arabinose through both the oxidative and non-oxidative branches of the pentose phosphate pathway, implicating D-ribulose-5-phosphate as a key intermediate.[1]

In prokaryotes, such as Escherichia coli, a specific catabolic pathway for D-arabinose has been identified. This pathway involves the isomerization of D-arabinose to D-ribulose, followed by phosphorylation to D-ribulose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[2][3]

The use of this compound allows for the precise tracing of the C1 carbon through these metabolic conversions, providing valuable insights into pathway activity and flux distribution.

Core Concepts of 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The fundamental principle involves introducing a 13C-labeled substrate, such as this compound, into a microbial culture. As the cells metabolize the labeled substrate, the 13C isotope is incorporated into various downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites, typically proteinogenic amino acids or intracellular intermediates, it is possible to deduce the relative activities of different metabolic pathways.[4][5]

The general workflow for a 13C-MFA experiment is as follows:

Experimental Protocols

This section details the methodologies for conducting a labeling experiment with this compound.

Microbial Culture and Labeling

-

Strain and Medium: Select the microbial strain of interest and a defined minimal medium where D-arabinose is the sole carbon source. The concentration of D-[1-13C]arabinose should be optimized for the specific organism and experimental goals.

-

Pre-culture: Grow the microorganism in a pre-culture with unlabeled D-arabinose to adapt the cells to the carbon source.

-

Labeling Experiment: Inoculate the main culture containing D-[1-13C]arabinose with cells from the pre-culture. The culture should be maintained at a metabolic and isotopic steady state. This is often achieved in a chemostat or through analysis during the exponential growth phase in a batch culture.[5]

-

Sampling: Harvest the cells rapidly by centrifugation at a low temperature to quench metabolic activity. The cell pellet is then washed and stored for metabolite extraction.

Metabolite Extraction and Analysis

3.2.1. For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amino Acids

-

Hydrolysis: The cell pellet is hydrolyzed in 6 M HCl at 110°C for 24 hours to break down proteins into their constituent amino acids.

-

Derivatization: The hydrolyzed amino acids are dried and then derivatized to make them volatile for GC analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the amino acid fragments.

3.2.2. For Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Intracellular Metabolites

-

Extraction: Intracellular metabolites are extracted from the cell pellet using a quenching solvent, such as cold methanol or a perchloric acid extraction.[6]

-

Sample Preparation: The extract is lyophilized and then redissolved in a deuterated solvent (e.g., D2O) for NMR analysis.

-

NMR Spectroscopy: 1D and 2D 13C-NMR spectra are acquired. The position of the 13C label in different metabolites can be determined from the chemical shifts and coupling patterns. In vivo NMR can also be performed on living cell suspensions to monitor metabolic changes in real-time.[6]

D-Arabinose Metabolic Pathways and Expected Labeling Patterns

The D-Arabinose Catabolic Pathway in E. coli

In some strains of E. coli, D-arabinose is metabolized via a pathway that is analogous to the L-fucose pathway.[2][3]

Expected Labeling from D-[1-13C]Arabinose:

-

The 13C label from D-[1-13C]arabinose would be transferred to the C1 position of D-ribulose and subsequently to the C1 position of D-ribulose-1-phosphate.

-

The aldolase cleavage of D-ribulose-1-phosphate would yield unlabeled DHAP and [1-13C]glycolaldehyde.

-

The unlabeled DHAP would enter glycolysis, while the fate of the labeled glycolaldehyde could be further traced.

Biosynthesis of D-Arabinose via the Pentose Phosphate Pathway

In some eukaryotes, D-arabinose is synthesized from D-glucose via the pentose phosphate pathway.[1] Tracing this pathway in reverse with D-[1-13C]arabinose could provide insights into the reversibility of these reactions.

Data Presentation

Quantitative data from 13C-MFA is typically presented in tables that show the fractional labeling of different metabolites or the relative fluxes through key metabolic pathways.

Table 1: Hypothetical Fractional 13C Enrichment in Metabolites from E. coli grown on D-[1-13C]Arabinose

| Metabolite | Carbon Position | Expected Fractional Enrichment (%) |

| D-Arabinose | C1 | 99 |

| D-Ribulose | C1 | >90 |

| Glycolaldehyde | C1 | >90 |

| Alanine (from Pyruvate) | C1, C2, C3 | <5 |

| Valine (from Pyruvate) | C1-C5 | <5 |

Table 2: Isotopic Labeling of D-Arabinose from Positionally Labeled D-Glucose in C. fasciculata (Adapted from[1])

| 13C-Labeled Precursor | Major Labeled Position in D-Arabinose |

| D-[6-13C]Glucose | C5 |

| D-[5-13C]Glucose | C4 |

| D-[4-13C]Glucose | C3 |

| D-[2-13C]Glucose | C1 |

| D-[1-13C]Glucose | C1 and C5 |

Conclusion

The use of this compound as a tracer offers a targeted approach to investigate the intricacies of pentose metabolism in a variety of microorganisms. While the body of literature specifically employing this labeled substrate is growing, the established principles and protocols of 13C-MFA provide a solid foundation for its application. By carefully designing labeling experiments and utilizing powerful analytical techniques such as NMR and GC-MS, researchers can gain valuable quantitative data on metabolic fluxes, identify pathway bottlenecks, and uncover novel metabolic capabilities. This knowledge is essential for applications ranging from metabolic engineering for the production of biofuels and biochemicals to the development of novel antimicrobial agents that target specific metabolic pathways.

References

- 1. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production | MDPI [mdpi.com]

- 6. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Plant Cell Wall Biosynthesis with D-Arabinose-¹³C-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense. Its intricate network of polysaccharides, including cellulose, hemicelluloses, and pectins, provides structural support and mediates interactions with the environment. Arabinose, a five-carbon sugar, is a significant component of pectic polysaccharides (arabinans and rhamnogalacturonan I and II) and arabinogalactan-proteins, influencing the physical properties and biological functions of the cell wall. Understanding the biosynthesis and remodeling of these arabinose-containing polymers is of fundamental importance for agricultural improvement and the development of novel biomaterials and therapeutics.

Stable isotope labeling with compounds like D-Arabinose-¹³C-1 offers a powerful tool to trace the metabolic fate of precursor molecules into the complex carbohydrate polymers of the cell wall. This technical guide provides a comprehensive overview of the methodologies for investigating plant cell wall biosynthesis using D-Arabinose-¹³C-1, from experimental design and labeling protocols to advanced analytical techniques and data interpretation. While the primary arabinose isomer in plant cell walls is L-arabinose, this guide will explore the potential metabolic pathways for the incorporation of exogenously supplied D-arabinose and present a framework for its use as a metabolic tracer.

Metabolic Pathways of Arabinose in Plants

The biosynthesis of arabinose-containing cell wall components relies on the availability of the nucleotide sugar donor, UDP-L-arabinose. Plants utilize two primary pathways to synthesize this precursor: the de novo pathway and the salvage pathway.

De Novo Synthesis of UDP-L-Arabinose:

The main pathway for UDP-L-arabinose synthesis begins with UDP-glucose. Through a series of enzymatic reactions, UDP-glucose is converted to UDP-D-xylose. In the Golgi apparatus, the enzyme UDP-D-xylose 4-epimerase, encoded by genes such as MUR4 in Arabidopsis thaliana, catalyzes the epimerization of UDP-D-xylose to UDP-L-arabinose[1][2]. This nucleotide sugar is then available for glycosyltransferases to incorporate L-arabinose into growing polysaccharide chains.

Salvage Pathway:

Plants can also recycle L-arabinose released from the turnover of cell wall polymers. Free L-arabinose can be phosphorylated to L-arabinose-1-phosphate, which is then converted to UDP-L-arabinose by a UDP-sugar pyrophosphorylase.

Proposed Metabolic Fate of Exogenous D-Arabinose-¹³C-1:

While plant cell walls are rich in L-arabinose, the metabolic route for exogenously supplied D-arabinose is not well-established in the scientific literature for plants. However, based on known enzymatic activities, a plausible pathway can be proposed. D-arabinose could potentially be converted to D-ribulose, a known metabolic intermediate. D-ribulose can be phosphorylated to D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway. This could then be epimerized to D-xylulose-5-phosphate and subsequently enter the pathway leading to UDP-D-xylose, the precursor for UDP-L-arabinose. This proposed pathway would result in the scrambling of the ¹³C label. Alternatively, specific isomerases or epimerases might exist that can directly or indirectly convert D-arabinose to L-arabinose precursors. The following diagram illustrates a hypothetical pathway for the incorporation of D-Arabinose-¹³C-1 into L-arabinose containing cell wall polymers.

Experimental Design and Workflow

A typical investigation into plant cell wall biosynthesis using D-Arabinose-¹³C-1 involves several key stages, from in vivo labeling to instrumental analysis. The following workflow provides a general overview of the experimental process.

Detailed Experimental Protocols

Protocol 1: In Vivo Labeling of Arabidopsis thaliana Seedlings

-

Plant Growth: Sterilize Arabidopsis thaliana seeds and germinate them on sterile half-strength Murashige and Skoog (MS) medium solidified with 0.8% (w/v) agar in petri dishes. Grow the seedlings under a 16-hour light/8-hour dark cycle at 22°C for 5-7 days.

-

Labeling Medium Preparation: Prepare liquid half-strength MS medium supplemented with 1% (w/v) sucrose and a defined concentration of D-Arabinose-¹³C-1 (e.g., 1-5 mM). The optimal concentration should be determined empirically to ensure efficient uptake without causing toxicity.

-

Labeling: Carefully transfer the seedlings into sterile flasks containing the liquid labeling medium. Incubate the seedlings for a specific duration (e.g., 24, 48, or 72 hours) under the same growth conditions. A time-course experiment is recommended to monitor the dynamics of incorporation.

-

Harvesting and Quenching: After the labeling period, quickly harvest the seedlings, rinse them with ice-cold water to remove excess labeled sugar, and immediately freeze them in liquid nitrogen to quench all metabolic activity. Store the samples at -80°C until further processing.

Protocol 2: Cell Wall Isolation (Alcohol Insoluble Residue - AIR)

-

Homogenization: Grind the frozen plant material to a fine powder in liquid nitrogen using a mortar and pestle.

-

Ethanol Washes: Resuspend the powder in 80% (v/v) ethanol and incubate at room temperature for 30 minutes. Centrifuge at 10,000 x g for 10 minutes and discard the supernatant. Repeat this step three to four times to remove soluble metabolites.

-

Acetone Wash: Wash the pellet with 100% acetone and centrifuge as above. This step removes pigments and lipids.

-

Drying: Air-dry the resulting pellet, which is the alcohol-insoluble residue (AIR) or crude cell wall fraction.

-

Destarching (Optional but Recommended): To remove starch, which can interfere with subsequent analyses, resuspend the AIR in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) and treat with α-amylase and pullulanase. After incubation, wash the AIR extensively with water and dry.

Protocol 3: Mass Spectrometric Analysis of Monosaccharide Composition and ¹³C-Enrichment

-

Acid Hydrolysis: Hydrolyze a known amount of AIR (e.g., 5-10 mg) with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour. This will release the neutral monosaccharides.

-

Reduction and Acetylation: After removing the TFA by evaporation, reduce the monosaccharides to their corresponding alditols with sodium borohydride. Then, acetylate the alditols using acetic anhydride and pyridine to form volatile alditol acetate derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the alditol acetate derivatives by GC-MS. The different monosaccharides will be separated by the gas chromatograph and their mass spectra will be recorded.

-

Data Analysis: Identify and quantify the individual monosaccharides based on their retention times and fragmentation patterns compared to known standards. Determine the ¹³C-enrichment in the arabinose fraction by analyzing the mass isotopomer distribution of the arabitol acetate fragment ions. The mass shift compared to unlabeled standards will indicate the incorporation of ¹³C.

Protocol 4: Solid-State NMR (ssNMR) Spectroscopy for Structural Analysis

-

Sample Preparation: Pack the dried, destarched AIR into an NMR rotor.

-

ssNMR Analysis: Acquire ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra. This technique enhances the signal of the less abundant ¹³C nuclei and provides structural information about the polysaccharides in the intact cell wall.

-

Spectral Analysis: Analyze the resulting spectra to identify the chemical shifts of the carbon atoms in the different cell wall polymers. The incorporation of ¹³C from D-Arabinose-¹³C-1 will be evident in the increased intensity of the signals corresponding to arabinose residues within the pectic polysaccharides. Two-dimensional (2D) NMR experiments, such as ¹³C-¹³C correlation spectroscopy, can be used to probe the connectivity and spatial proximity of the labeled arabinose residues to other cell wall components.

Data Presentation and Interpretation

Disclaimer: The following tables present hypothetical, representative data that would be expected from a successful D-Arabinose-¹³C-1 labeling experiment. Actual results may vary depending on the plant species, experimental conditions, and analytical methods used.

Table 1: Monosaccharide Composition of Cell Walls from Arabidopsis thaliana Seedlings

| Monosaccharide | Control (Unlabeled) (mol%) | D-Arabinose-¹³C-1 Labeled (mol%) |

| Rhamnose | 2.5 ± 0.3 | 2.4 ± 0.2 |

| Fucose | 1.1 ± 0.1 | 1.0 ± 0.1 |

| Arabinose | 20.5 ± 1.5 | 20.8 ± 1.8 |

| Xylose | 15.2 ± 1.1 | 15.5 ± 1.3 |

| Mannose | 1.8 ± 0.2 | 1.7 ± 0.2 |

| Galactose | 10.9 ± 0.9 | 11.1 ± 1.0 |

| Glucose | 45.0 ± 2.5 | 44.5 ± 2.8 |

| Galacturonic Acid | 3.0 ± 0.4 | 3.0 ± 0.3 |

Interpretation: The overall monosaccharide composition is not expected to change significantly upon labeling, indicating that the labeled precursor does not drastically alter cell wall structure.

Table 2: Isotopic Enrichment of Arabinose in Cell Wall Polysaccharides

| Time Point | ¹³C-Enrichment in Arabinose (%) |

| 0 hours | 1.1 (Natural Abundance) |

| 24 hours | 15.3 ± 2.1 |

| 48 hours | 28.7 ± 3.5 |

| 72 hours | 35.1 ± 4.2 |

Interpretation: This data shows the time-dependent incorporation of the ¹³C label into the arabinose fraction of the cell wall, indicating active biosynthesis and/or turnover of arabinose-containing polymers.

Table 3: Representative ¹³C Chemical Shifts in Solid-State NMR of Plant Cell Walls

| Chemical Shift (ppm) | Assignment |

| 108.3 | C1 of α-L-arabinofuranose |

| 87.5 | C4 of α-L-arabinofuranose |

| 82.1 | C2 of α-L-arabinofuranose |

| 78.0 | C3 of α-L-arabinofuranose |

| 62.5 | C5 of α-L-arabinofuranose |

| 105.2 | C1 of cellulose (crystalline) |

| 89.1 | C4 of cellulose (crystalline) |

| 75.1 / 72.8 | C2, C3, C5 of cellulose |

| 65.2 | C6 of cellulose (crystalline) |

Interpretation: Increased signal intensity at the chemical shifts characteristic for arabinose residues in the labeled sample compared to the control would confirm the incorporation of the ¹³C label into pectic polysaccharides. 2D NMR can further reveal which other polysaccharides the labeled arabinans are in close proximity to.

Logical Relationships in Tracer Experiments

The use of D-Arabinose-¹³C-1 as a tracer is based on a logical framework that connects the supplied precursor to the final analyzed product. This allows for inferences about the intermediate biochemical processes.

References

D-Arabinose-13C-1 as a Tracer for Nucleotide Sugar Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Arabinose-13C-1 as a stable isotope tracer to investigate nucleotide sugar metabolism. This document outlines the core metabolic pathways, detailed experimental protocols, and data analysis strategies relevant to the use of this tracer. It is intended to serve as a practical resource for researchers in academia and the pharmaceutical industry engaged in metabolic studies and drug development.

Introduction to D-Arabinose Metabolism and Nucleotide Sugars

D-arabinose, a five-carbon monosaccharide, is not a primary dietary sugar for mammals but can be metabolized through the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and the production of NADPH.[1] Nucleotide sugars are activated forms of monosaccharides that serve as essential building blocks for the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates.[] The incorporation of monosaccharides into these complex structures is mediated by glycosyltransferases, which utilize nucleotide sugars as donor substrates.

The use of stable isotope-labeled molecules, such as this compound, coupled with mass spectrometry, provides a powerful method for tracing the metabolic fate of these sugars. By tracking the incorporation of the 13C label, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand the contribution of different precursors to the synthesis of nucleotide sugars and complex carbohydrates.

Metabolic Pathways

This compound is expected to enter cellular metabolism and be converted into key intermediates of the pentose phosphate pathway. This pathway can lead to the formation of various nucleotide sugars.

Pentose Phosphate Pathway and D-Arabinose Metabolism

Exogenous D-arabinose can be phosphorylated and subsequently enter the non-oxidative branch of the pentose phosphate pathway. The central intermediate, D-ribulose-5-phosphate, can be isomerized to D-arabinose-5-phosphate.[1] Through a series of enzymatic reactions, the 13C label from this compound can be incorporated into various hexose and pentose phosphates, which are precursors for nucleotide sugar biosynthesis.

References

Exploring Arabinose Metabolism in Yeast Using ¹³C Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to explore L-arabinose metabolism in the yeast Saccharomyces cerevisiae through the application of ¹³C labeling and metabolic flux analysis. As the industrial biotechnology sector increasingly turns to lignocellulosic biomass as a sustainable feedstock, understanding and engineering yeast to efficiently utilize all constituent sugars, including the pentose L-arabinose, is of paramount importance. This document details the engineered metabolic pathways, experimental protocols for ¹³C tracer studies, and data interpretation, offering a foundational resource for researchers in metabolic engineering and drug development.

Introduction to Arabinose Metabolism in Yeast

Saccharomyces cerevisiae, the conventional workhorse of industrial fermentation, is naturally unable to metabolize L-arabinose, a significant component of hemicellulose.[1] To enable arabinose utilization, heterologous metabolic pathways from bacteria or fungi must be introduced through genetic engineering. The primary goal of these engineering efforts is to convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the native pentose phosphate pathway (PPP), thereby linking arabinose catabolism to central carbon metabolism.[2][3]

Engineered Arabinose Metabolic Pathways

Two primary pathways have been successfully engineered into S. cerevisiae for L-arabinose catabolism: the fungal and the bacterial pathways.

The Fungal Pathway: This pathway converts L-arabinose to D-xylulose-5-phosphate in five enzymatic steps, with L-arabinitol, L-xylulose, and xylitol as key intermediates.[2][3] While functional, this pathway can lead to redox imbalances under anaerobic conditions, potentially limiting ethanol production.[4]

The Bacterial Pathway: A more commonly employed strategy involves the expression of the bacterial L-arabinose utilization pathway. This pathway consists of three key enzymes that sequentially convert L-arabinose to D-xylulose-5-phosphate:

-

L-arabinose isomerase (araA): Isomerizes L-arabinose to L-ribulose.

-

L-ribulokinase (araB): Phosphorylates L-ribulose to L-ribulose-5-phosphate.

-

L-ribulose-5-phosphate 4-epimerase (araD): Epimerizes L-ribulose-5-phosphate to D-xylulose-5-phosphate.[4]

Once D-xylulose-5-phosphate is formed, it enters the pentose phosphate pathway and is further metabolized through glycolysis. For efficient flux, the overexpression of native PPP genes, such as TAL1 and TKL1, is often necessary.[4][5] Furthermore, as S. cerevisiae lacks a specific L-arabinose transporter, the galactose permease Gal2 is commonly utilized for arabinose uptake.[6]

Caption: Bacterial L-arabinose metabolic pathway engineered in S. cerevisiae.

¹³C Metabolic Flux Analysis: Principles and Application

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify intracellular metabolic reaction rates (fluxes).[7][8] The methodology involves feeding the yeast with a carbon source labeled with the stable isotope ¹³C. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the distribution of ¹³C isotopes (isotopomers) in these metabolites, typically proteinogenic amino acids or central metabolic intermediates, the fluxes through the metabolic network can be determined.[9][10]

In the context of arabinose metabolism, ¹³C-MFA can elucidate:

-

The in vivo activity of the engineered pathway.

-

The distribution of carbon flux between the pentose phosphate pathway and glycolysis.

-

Potential metabolic bottlenecks.[11]

-

The regeneration of cofactors such as NADPH, which is crucial for the reductive steps in some pentose catabolic pathways.[11][12]

Experimental Protocols for ¹³C-Labeling Studies

A generalized workflow for conducting ¹³C-MFA to investigate arabinose metabolism in yeast is outlined below.

Caption: Generalized workflow for ¹³C metabolic flux analysis in yeast.

Strain Cultivation and ¹³C-Labeling

-

Pre-culture: Cultivate the engineered S. cerevisiae strain in a synthetic medium with a non-labeled carbon source (e.g., glucose) to obtain sufficient biomass for the labeling experiment.

-

Medium Switch: Transition the cells to a medium where the primary carbon source is ¹³C-labeled L-arabinose. The choice of isotopomer (e.g., [1-¹³C]L-arabinose, [2-¹³C]L-arabinose, or uniformly labeled [U-¹³C]L-arabinose) depends on the specific fluxes to be resolved.[12][13]

-

Steady-State Cultivation: Maintain the culture in a chemostat or in the exponential growth phase of a batch culture to ensure a metabolic and isotopic steady state.[14]

Sample Quenching and Metabolite Extraction

-

Rapid Quenching: To accurately capture the intracellular metabolic state, it is crucial to rapidly halt all enzymatic reactions. This is typically achieved by quenching the cells in a cold solvent such as methanol at temperatures below -40°C.[15]

-

Metabolite Extraction: Extract intracellular metabolites from the quenched cells using methods like boiling ethanol or chloroform/methanol extraction.[15]

Analytical Techniques for Isotopomer Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for analyzing the labeling patterns of proteinogenic amino acids and other metabolites. Samples are derivatized to increase their volatility before analysis.[16][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the analysis of a broader range of intracellular metabolites without the need for derivatization.[14][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the positional labeling of carbons within a molecule and can be used for in vivo measurements.[11][12]

Data Analysis and Flux Calculation

The measured isotopomer distributions are corrected for the natural abundance of ¹³C. These data are then fed into a computational model that describes the stoichiometry of the central carbon metabolism. By using iterative algorithms, the metabolic fluxes are adjusted until the simulated isotopomer distributions match the experimentally measured ones.[8][9]

Quantitative Data from Arabinose Metabolism Studies

The following tables summarize key performance metrics of engineered S. cerevisiae strains grown on L-arabinose, as reported in the literature.

Table 1: Fermentation Parameters of Engineered S. cerevisiae on L-Arabinose

| Parameter | Value | Reference |

| Maximum Specific Growth Rate (h⁻¹) | 0.075 | [5] |

| Maximum Specific L-Arabinose Consumption Rate (g h⁻¹ g⁻¹ dry cell weight) | 0.61 | [5] |

| Ethanol Yield (g g⁻¹) | 0.43 | [5][19] |

Table 2: Metabolite Production and By-product Formation

| Metabolite | Condition | Concentration/Rate | Reference |

| Ethanol | Anaerobic Fermentation | 0.29 g h⁻¹ g (dry weight)⁻¹ | [4] |

| L-arabitol (in Pichia guilliermondii) | Aerobic Metabolism | up to 0.4 M (intracellular) | [11] |

Conclusion

The use of ¹³C labeling is an indispensable tool for the quantitative analysis of arabinose metabolism in engineered yeast. It provides a detailed picture of the intracellular flux distribution, enabling researchers to identify metabolic bottlenecks, optimize pathway efficiency, and ultimately design more robust and efficient cell factories for the production of biofuels and other biochemicals from renewable resources. The methodologies outlined in this guide provide a solid foundation for researchers aiming to delve into this exciting and critical area of metabolic engineering.

References

- 1. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 2. academic.oup.com [academic.oup.com]

- 3. Production of ethanol from L-arabinose by Saccharomyces cerevisiae containing a fungal L-arabinose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Improvement of L-arabinose fermentation by modifying the metabolic pathway and transport in Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13C-Based Metabolic Flux Analysis in Yeast: The Pichia pastoris Case | Springer Nature Experiments [experiments.springernature.com]

- 8. ¹³C-based metabolic flux analysis in yeast: the Pichia pastoris case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Flux Analysis in Yeasts - Creative Proteomics MFA [creative-proteomics.com]

- 10. Large-scale 13C-flux analysis reveals mechanistic principles of metabolic network robustness to null mutations in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Metabolic network analysis on Phaffia rhodozyma yeast using 13C-labeled glucose and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 18. Metabolic-flux analysis of Saccharomyces cerevisiae CEN.PK113-7D based on mass isotopomer measurements of (13)C-labeled primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Improvement of L-Arabinose Fermentation by Modifying the Metabolic Pathway and Transport in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]

A Technical Guide to D-Arabinose-¹³C-1: From Procurement to Metabolic Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Arabinose-¹³C-1, a stable isotope-labeled sugar crucial for metabolic research. It covers supplier and purchasing information, detailed experimental protocols for its application in metabolic flux analysis (MFA), and a review of relevant metabolic pathways.

Supplier and Purchasing Information

D-Arabinose-¹³C-1 is available from several reputable suppliers specializing in stable isotope-labeled compounds. The table below summarizes key purchasing information to facilitate procurement for research purposes.

| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Unit Size(s) |

| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-715-1 | 99% | ≥98% | 25 mg, 50 mg, 100 mg, 250 mg, 500 mg, 1 g |

| Sigma-Aldrich (Merck) | 486733 | 99 atom % ¹³C | Not specified | 25 mg, 100 mg |

| Santa Cruz Biotechnology, Inc. | sc-221603 | Not specified | Not specified | 25 mg, 100 mg |

| Eurisotop | CLM-715 | 99% | ≥98% | 250 mg, 500 mg, 1 g |

| Omicron Biochemicals, Inc. | ARA-002 | 99% | ≥98% | 10 mg, 25 mg, 50 mg |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Applications in Metabolic Research

D-Arabinose-¹³C-1 is primarily utilized as a tracer in metabolic flux analysis (MFA) to elucidate the pathways of pentose sugar metabolism. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into various metabolites. This enables the quantification of metabolic fluxes and the identification of active, inactive, or altered metabolic pathways, which is particularly valuable in cancer research, microbiology, and drug development. The principal analytical techniques for detecting ¹³C-labeled metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Cell Culture and Labeling with D-Arabinose-¹³C-1

This protocol provides a general framework for labeling mammalian cells. Optimization will be required for specific cell lines and experimental conditions.

Materials:

-

D-Arabinose-¹³C-1

-

Appropriate cell culture medium lacking D-arabinose

-

Mammalian cell line of interest

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

-

Phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., 80% methanol, -80°C)

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth during the labeling period.

-

Medium Preparation: Prepare the labeling medium by dissolving D-Arabinose-¹³C-1 in the arabinose-free culture medium to the desired final concentration (typically in the range of physiological concentrations or as determined by preliminary experiments).

-

Labeling: Once cells have reached the desired confluency, replace the standard culture medium with the prepared labeling medium.

-

Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for a predetermined duration. The labeling time should be sufficient to achieve a steady-state labeling of the metabolites of interest, which can be determined through a time-course experiment.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent to the cells.

-

Incubate at -80°C for 15 minutes to quench metabolism and lyse the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites for subsequent analysis.

-

Analysis of ¹³C-Labeled Metabolites by NMR Spectroscopy

NMR spectroscopy allows for the non-destructive analysis of the positional enrichment of ¹³C in metabolites.

Sample Preparation:

-

Lyophilize the metabolite extract to dryness.

-

Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) suitable for NMR analysis.

-

Transfer the sample to an NMR tube.

NMR Data Acquisition (General Parameters):

-

Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).

-

Nucleus: ¹³C

-

Experiment: 1D ¹³C NMR with proton decoupling. 2D experiments like ¹H-¹³C HSQC can also be employed for more detailed structural information.

-

Acquisition Parameters: Adjust parameters such as pulse width, acquisition time, and relaxation delay to ensure quantitative measurements. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova).

-

Assign the peaks corresponding to the different carbon positions of the metabolites of interest.

-

Calculate the ¹³C enrichment at specific carbon positions by comparing the peak intensities of the labeled and unlabeled signals.

Analysis of ¹³C-Labeled Metabolites by GC-MS

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Sugars like arabinose require derivatization to increase their volatility.

Derivatization (Example using Silylation):

-

Dry the metabolite extract completely under a stream of nitrogen.

-

Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the carbonyl group.

-

Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at an elevated temperature to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Injection: Inject the derivatized sample into the GC.

-

Oven Program: Develop a temperature gradient to separate the derivatized metabolites.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) mode for targeted analysis.

Data Analysis:

-

Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.

-

Analyze the mass isotopomer distribution of the fragments to determine the extent and position of ¹³C labeling.

Metabolic Pathways Involving D-Arabinose

The metabolism of D-arabinose can differ between prokaryotes and eukaryotes. Understanding these pathways is essential for interpreting the results of ¹³C labeling studies.

D-Arabinose Metabolism in E. coli

In Escherichia coli, the catabolism of D-arabinose is linked to the L-fucose pathway.[1] The pathway involves the following key steps:

-

Isomerization: D-arabinose is isomerized to D-ribulose.

-

Phosphorylation: D-ribulose is phosphorylated to D-ribulose-1-phosphate.

-

Aldol Cleavage: D-ribulose-1-phosphate is cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis, while glycolaldehyde can be further metabolized.

Proposed D-Arabinose Biosynthesis in Eukaryotes

In eukaryotes, a proposed pathway for the biosynthesis of D-arabinose from D-glucose involves the pentose phosphate pathway (PPP).[2][3] This pathway is crucial for the synthesis of nucleotide sugars and other essential biomolecules.

Experimental Workflow for ¹³C Metabolic Flux Analysis

The following diagram illustrates a typical workflow for a ¹³C-MFA experiment using D-Arabinose-¹³C-1.

References

Methodological & Application

Application Notes and Protocols for D-Arabinose-13C-1 Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for stable isotope tracing studies in cell culture using D-Arabinose-13C-1. This application note is intended to guide researchers in the design and execution of experiments to probe the activity of the pentose phosphate pathway (PPP) and related metabolic pathways.

Introduction

Stable isotope tracing is a powerful technique used to track the metabolic fate of a labeled substrate through a series of biochemical reactions.[1][2][3] By replacing a standard nutrient with its isotopically labeled counterpart (e.g., containing ¹³C instead of ¹²C), researchers can follow the incorporation of the isotope into downstream metabolites. This provides valuable insights into the activity of metabolic pathways under various physiological or pathological conditions. D-arabinose is a pentose sugar that can enter the pentose phosphate pathway, a critical nexus for the production of NADPH and precursors for nucleotide biosynthesis. Labeling with this compound allows for the specific interrogation of this pathway and its connections to other areas of cellular metabolism.

Metabolic Fate of this compound

In mammalian cells, D-arabinose is expected to be metabolized through the pentose phosphate pathway. The initial steps involve the conversion of D-arabinose to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate, a key intermediate of the PPP. The ¹³C label at the C-1 position of D-arabinose will be transferred through these enzymatic steps, allowing for the tracing of its incorporation into various downstream metabolites.

References

- 1. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Arabinose-13C-1 Sample Preparation for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of D-Arabinose-13C-1 samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The following guidelines ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, metabolic studies, and interaction analyses.

Introduction

Carbon-13 (¹³C) labeled compounds, such as this compound, are invaluable tools in NMR spectroscopy. The specific labeling at the C-1 position enhances the signal intensity of this carbon, facilitating detailed structural and dynamic studies that would be challenging with natural abundance ¹³C NMR due to its low sensitivity.[1] Proper sample preparation is a critical step to obtaining high-resolution NMR spectra.[2] Key factors to control include the choice of solvent, sample concentration, pH, and the removal of particulate matter.[2][3] This protocol outlines a standardized procedure for preparing this compound samples for NMR analysis.

Quantitative Data Summary

For optimal results in ¹³C NMR spectroscopy of this compound, the following parameters are recommended. Higher concentrations are generally preferred for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable timeframe.[2][4][5]

| Parameter | Recommended Value | Notes |

| Sample Concentration | 20-100 mM | A concentration of 50 mg in 0.5 mL of solvent is a good starting point.[3] For limited sample, 20-50 mg is acceptable.[4] |

| Solvent Volume | 0.5 - 0.7 mL | This volume is suitable for standard 5 mm NMR tubes.[2][3][4][6] |

| Deuterated Solvent | Deuterium Oxide (D₂O) or DMSO-d₆ | D₂O is commonly used for carbohydrates.[7][8][9] DMSO-d₆ is a suitable alternative, especially if hydroxyl proton observation is desired.[10][11][12] |

| Internal Standard | DSS or TSP (0.1% w/v) | 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or Trimethylsilylpropanoic acid (TSP) are common references for aqueous samples.[8][12] |

| pH | 6.0 - 7.4 | For biological relevance, a pH of 7.4 is often used.[8] Buffering with a phosphate buffer may be necessary for pH-sensitive studies.[13] |

Experimental Protocol

This protocol details the steps for preparing a this compound sample for NMR spectroscopy.

3.1. Materials

-

This compound

-

Deuterium Oxide (D₂O, 99.9% D) or Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D)

-

Internal Standard (e.g., DSS or TSP)

-

High-quality 5 mm NMR tubes and caps

-

Microbalance

-

Vortex mixer

-

Pipettes and tips

-

Small vials

-

Filter (e.g., syringe filter or pipette with glass wool)

3.2. Procedure

-

Determine Solubility (Optional but Recommended): Before using the expensive deuterated solvent, test the solubility of a small amount of unlabeled D-Arabinose in the non-deuterated equivalent of your chosen solvent (e.g., H₂O for D₂O) in a small vial.[3]

-

Weighing the Sample: Accurately weigh the desired amount of this compound (e.g., 20-50 mg) directly into a clean, dry vial.[3][4]

-

Solvent Addition: Add the appropriate volume (e.g., 0.5-0.7 mL) of the chosen deuterated solvent (D₂O or DMSO-d₆) containing the internal standard to the vial.[3][6]

-

Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may aid dissolution, but be cautious of potential sample degradation. If the sample does not fully dissolve, this may indicate that the solution is saturated.

-

pH Adjustment (if necessary): If a specific pH is required, it can be adjusted using dilute solutions of DCl or NaOD in D₂O. Use a pH meter calibrated for D₂O or pH indicator strips for an approximate measurement.

-

Filtration: To remove any dust or undissolved particulates, which can degrade the quality of the NMR spectrum, filter the solution.[2][5] This can be done by passing the solution through a syringe filter or by using a Pasteur pipette with a small plug of glass wool to transfer the solution into the NMR tube.[2]

-

Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[3] Ensure the liquid height is appropriate for the spectrometer being used (typically around 4-5 cm).[3]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.[3]

-

Pre-analysis Equilibration: Allow the sample to equilibrate to the desired temperature inside the NMR spectrometer before starting the experiment.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound sample for NMR spectroscopy.

Caption: Workflow for this compound NMR Sample Preparation.

References

- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. ou.edu [ou.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000646) [hmdb.ca]

- 8. bmse000213 L-(+)-Arabinose at BMRB [bmrb.io]

- 9. omicronbio.com [omicronbio.com]

- 10. NMR 溶剂 [sigmaaldrich.com]

- 11. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cigs.unimo.it [cigs.unimo.it]

- 13. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of D-Arabinose-¹³C-1 Incorporation by Mass Spectrometry

Introduction

Stable isotope-labeled tracers are indispensable tools in metabolic research and drug development for elucidating pathway dynamics and quantifying endogenous metabolite concentrations.[1] D-arabinose, a five-carbon sugar, is a component of various glycans and is implicated in different metabolic pathways. The use of D-arabinose specifically labeled with ¹³C at the first carbon position (D-Arabinose-¹³C-1) allows for the precise tracking of the C1 carbon through metabolic transformations. This application note provides a detailed protocol for tracing the incorporation of D-Arabinose-¹³C-1 in biological systems using mass spectrometry, covering experimental design, sample preparation, and analytical methods.

Principle of ¹³C Tracing